N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-benzyl-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4OS.C2H2O4/c1-21(2,3)18-16-27-20(23-18)15-25-11-9-24(10-12-25)14-19(26)22-13-17-7-5-4-6-8-17;3-1(4)2(5)6/h4-8,16H,9-15H2,1-3H3,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLXLMBYURXDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)CC(=O)NCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperazine derivative.
Benzylation: The benzyl group is attached via a nucleophilic substitution reaction, where the piperazine-thiazole intermediate reacts with benzyl chloride.
Acetylation: The final step involves the acetylation of the piperazine nitrogen with acetic anhydride to form the acetamide derivative.
Oxalate Formation: The compound is then converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, showing activity against various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways related to cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Comparison
The target compound shares core motifs with several derivatives (Table 1):
Key Observations :
- The N-benzyl acetamide in the Target contrasts with urea linkers in 1e, which may alter hydrogen-bonding capabilities and target selectivity .
Physicochemical Properties
Comparative data from , and 7 (Table 2):
Key Observations :
Pharmacokinetic and Pharmacodynamic Profiles
- Compound 4 (), a bromophenyl-thiazole-piperazine analog, demonstrated oral bioavailability when formulated with Cremophor EL/ethanol, suggesting similar piperazine-thiazole hybrids may have favorable absorption profiles .
- MMP inhibitors () with fluorophenyl or methoxyphenyl substituents showed nanomolar activity, implying that the Target’s tert-butyl group might modulate potency via hydrophobic interactions .
- Urea derivatives () exhibited high yields (75–88%) and stability, supporting the feasibility of synthesizing complex piperazine-thiazole hybrids like the Target .
Q & A
Q. What are the key steps in synthesizing N-benzyl-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate, and how is purity ensured?
The synthesis typically involves:
- Step 1 : Coupling of the thiazole and piperazine moieties via alkylation or nucleophilic substitution.
- Step 2 : Acetamide formation through condensation reactions using activating agents like EDCI or DCC.
- Step 3 : Salt formation with oxalic acid to improve solubility . Purity is validated via HPLC (>95% purity) and 1H/13C NMR to confirm structural integrity. TLC monitors reaction progress, while recrystallization or column chromatography removes impurities .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing tert-butyl (δ ~1.2 ppm) and benzyl groups (δ ~7.3 ppm).
- FT-IR : Validates amide C=O stretches (~1650 cm⁻¹) and oxalate salt formation (broad O-H stretches ~2500 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₃₃N₄O₃S: 477.22) .
Q. How does the oxalate salt form influence solubility and bioavailability?
The oxalate counterion enhances aqueous solubility by introducing ionic interactions. Comparative studies show a 3–5× solubility increase in polar solvents (e.g., water or DMSO) versus the free base. This improves bioavailability for in vitro assays, though pH-dependent stability must be monitored .
Q. What preliminary biological activities have been observed for this compound?
Analogous piperazine-thiazole acetamides exhibit antitumor activity (IC₅₀ = 1.2–5.8 µM in HeLa cells) via kinase inhibition and antimicrobial effects (MIC = 8–32 µg/mL against S. aureus). Activity is attributed to thiazole-mediated intercalation and piperazine-enhanced membrane permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
- Catalysis : Pd/C or CuI accelerates coupling steps (yield increase from 45% to 72%).
- Temperature Control : Low temperatures (−10°C) reduce side reactions during amide bond formation.
- Byproduct Analysis : LC-MS identifies dimerization byproducts; scavengers like molecular sieves suppress them .
Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact bioactivity?
SAR studies reveal:
- tert-butyl : Enhances metabolic stability (t½ increased from 2.1 to 6.8 hours in liver microsomes) and hydrophobic target binding.
- Benzyl vs. alkyl substituents : Benzyl groups improve CNS penetration (logP = 2.8 vs. 1.5 for methyl).
- Oxalate vs. HCl salts : Oxalate improves solubility but reduces plasma stability (30% degradation in 24 hours vs. 15% for HCl) .
Q. What strategies resolve contradictions in biological data across assay platforms?
- Dose-Response Reproducibility : Validate IC₅₀ values using orthogonal assays (e.g., MTT and ATP-luminescence).
- Off-Target Profiling : Use kinome-wide screening to identify confounding kinase interactions (e.g., EGFR inhibition at >10 µM).
- Solvent Artifacts : Compare DMSO vs. aqueous solubility effects on cytotoxicity .
Q. How can in vivo pharmacokinetics be predicted from in vitro data?
- Microsomal Stability : Human liver microsomes predict clearance rates (e.g., Clint = 22 mL/min/kg).
- Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability.
- PPB : >90% plasma protein binding correlates with prolonged half-life but reduced free fraction .
Q. What computational methods support target identification?
- Molecular Docking : Glide or AutoDock models interactions with kinases (e.g., CDK2, docking score = −9.2 kcal/mol).
- MD Simulations : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å indicates robust binding).
- QSAR : Correlate logP and polar surface area with blood-brain barrier penetration .
Q. How are polymorphic forms characterized, and which is most stable?
- PXRD : Identifies Form I (sharp peaks at 2θ = 12.4°, 15.7°) vs. Form II (2θ = 10.2°, 18.3°).
- DSC : Form I shows higher melting onset (178°C vs. 165°C), indicating thermodynamic stability.
- Solvent Screen : Ethanol/water yields Form I; acetonitrile favors Form II .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 68% | 89% |
| 2 | EDCI, DCM, RT | 75% | 93% |
| 3 | Oxalic acid, EtOH | 82% | 97% |
| Data aggregated from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
